molecular formula C9H8F2O4 B7828555 2-(Difluoromethoxy)mandelic acid

2-(Difluoromethoxy)mandelic acid

Cat. No.: B7828555
M. Wt: 218.15 g/mol
InChI Key: MCWJRNAZWINLDU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)mandelic acid is a fluorinated derivative of mandelic acid (2-hydroxy-2-phenylacetic acid), where the hydroxyl group at the 2-position is replaced with a difluoromethoxy (-OCF₂H) substituent.

Mandelic acid itself is a well-studied chiral compound used as a model for understanding enantioselective interactions, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The introduction of a difluoromethoxy group alters its polarity, acidity, and interaction with chiral stationary phases, making it distinct from other mandelic acid derivatives.

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4/c10-9(11)15-6-4-2-1-3-5(6)7(12)8(13)14/h1-4,7,9,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWJRNAZWINLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)mandelic acid typically involves the introduction of the difluoromethoxy group into the mandelic acid structure. One common method is the reaction of mandelic acid with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with the hydroxyl group of mandelic acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce difluoromethoxybenzyl alcohol .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The synthesis of 2-(difluoromethoxy)mandelic acid is significant in pharmaceutical chemistry as it serves as an intermediate for various bioactive compounds. The processes for the preparation and resolution of mandelic acid derivatives, including this compound, involve salt formation with chiral bases, allowing for the efficient production of specific enantiomers that are crucial in drug development .

  • Process Overview :
    • Racemic mandelic acid derivatives can be resolved into their enantiomers using chiral cyclic amides (e.g., proline amide).
    • This resolution process enhances the yield of desired enantiomers, making it suitable for large-scale pharmaceutical manufacturing.

Treatment of Cardiovascular Diseases

Research indicates that mandelic acid derivatives may have applications in treating cardiovascular diseases. The resolved forms of these compounds can be utilized as intermediates in the synthesis of drugs aimed at managing such conditions .

Acne Treatment

Mandelic acid, including its derivatives like this compound, is recognized for its antibacterial and anti-inflammatory properties, making it effective in treating acne vulgaris (AV). Studies have shown that mandelic acid peels are comparable to salicylic acid peels in efficacy while exhibiting better safety profiles .

  • Clinical Study Findings :
    • A comparative study involving 50 patients demonstrated that a 45% mandelic acid peel was equally effective as a 30% salicylic acid peel in treating mild-to-moderate AV.
    • Patients experienced fewer adverse effects with mandelic acid treatment, highlighting its tolerability and safety .

Skin Quality Improvement

Topical formulations containing mandelic acid have been shown to improve skin elasticity and firmness significantly. A study assessing the effects of topical mandelic acid over four weeks reported a 25.4% increase in skin elasticity and a 23.8% increase in skin firmness among participants .

Antimicrobial Activity

Mandelic acid exhibits antimicrobial properties, which contribute to its effectiveness in treating infections and inflammatory skin conditions. Its mechanism involves disrupting bacterial cell walls and inhibiting growth, making it a valuable agent in dermatological formulations .

Data Summary Table

Application AreaSpecific UseKey Findings/Results
PharmaceuticalDrug synthesis intermediatesEfficient resolution processes enhance enantiomer yield
Cardiovascular DiseasesPotential drug developmentResolved forms applicable for cardiovascular treatments
DermatologyAcne treatmentComparable efficacy to salicylic acid with fewer side effects
Skin Quality ImprovementTopical applicationSignificant improvements in skin elasticity and firmness

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)mandelic acid involves its interaction with biological targets through its difluoromethoxy group. This group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-(difluoromethoxy)mandelic acid with other mandelic acid derivatives:

Compound Substituent Molecular Weight CAS Number Key Properties
Mandelic acid -OH 152.14 g/mol 90-64-2 High polarity, pKa ~3.4
2-Methoxy-mandelic acid -OCH₃ 166.17 g/mol 104-01-8 Reduced acidity vs. mandelic acid
DL-O-Acetyl mandelic acid -OCOCH₃ 194.18 g/mol N/A Increased lipophilicity
This compound -OCF₂H 202.13 g/mol N/A Enhanced acidity, improved metabolic stability
  • Acidity : The difluoromethoxy group’s electron-withdrawing nature lowers the pKa compared to methoxy (-OCH₃) or hydroxyl (-OH) derivatives, enhancing its solubility in aqueous environments.
  • Lipophilicity : Fluorine atoms increase hydrophobicity relative to mandelic acid but less than acetylated derivatives (e.g., DL-O-Acetyl mandelic acid).

Spectroscopic Properties

Evidence from UV-Vis studies (Table 1, ) shows that substituents significantly affect molar absorptivity. For example:

  • Mandelic acid: ε = 2.1 (Glucose, 75°C).
  • Methoxy-substituted benzoic acids (e.g., p-methoxybenzoic acid): ε = 5.5 (Glucose, 25°C).

While direct data for this compound is unavailable, the difluoromethoxy group’s strong inductive effects likely shift absorption maxima, similar to trends observed in 4-(difluoromethoxy)nitrobenzene (ε influenced by fluorine’s electron-withdrawing effects).

Chiral Selectivity and Chromatographic Behavior

Mandelic acid derivatives are widely used in chiral separations due to their ability to form hydrogen bonds and π-π interactions. Key comparisons:

  • Mandelic acid : Exhibits moderate chiral selectivity on octakis-type stationary phases, with retention factors influenced by its hydroxyl group.
  • 2-Methoxy-mandelic acid : Reduced polarity improves GC compatibility but lowers enantioselectivity due to weaker hydrogen bonding.
  • Fluorinated analogs often show improved resolution in GC due to higher volatility and unique interaction profiles.

Biological Activity

2-(Difluoromethoxy)mandelic acid is a derivative of mandelic acid, which has garnered attention for its potential biological activities, particularly in the pharmaceutical and cosmetic industries. This article explores the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and applications in skin treatments.

This compound is characterized by the presence of a difluoromethoxy group attached to the mandelic acid structure. This modification is believed to enhance its biological activity compared to its parent compound, mandelic acid.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of mandelic acid and its derivatives, including this compound. The following table summarizes key findings from various studies:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli0.625 mg/mlInduction of oxidative stress
Mandelic AcidE. coli1.25 mg/mlDisruption of cell membrane integrity
Sodium Salt of Mandelic AcidE. coli0.3125 mg/mlGenotoxicity and ROS generation

These results indicate that this compound exhibits significant antimicrobial activity, potentially due to its ability to induce oxidative stress and affect cellular integrity .

Metabolic Pathways

The metabolism of mandelic acid and its analogs has been studied extensively. Research indicates that the long-chain 2-hydroxy-acid oxidase 2 (HAO2) plays a crucial role in the stereoselective metabolism of mandelic acid in humans and rats. This enzyme catalyzes the oxidation of mandelic acid to its metabolites, which may influence its biological effects .

Skin Treatment Applications

Mandelic acid is widely used in dermatology due to its exfoliating properties and benefits for acne treatment. A study on the topical application of mandelic acid showed significant improvements in skin elasticity and firmness after four weeks of treatment . The incorporation of difluoromethoxy groups may enhance these effects by improving penetration and efficacy.

Case Study 1: Topical Application

A clinical trial involving 24 participants demonstrated that a topical formulation containing mandelic acid significantly improved skin quality metrics such as elasticity (increase by 25.4%) and firmness (increase by 23.8%) over four weeks . The study utilized objective measurements through Cutometer technology, ensuring reliable results.

Case Study 2: Antimicrobial Efficacy

Another study compared the antibacterial activity of mandelic acid with its salts against E. coli in different media (raw wastewater vs. microbial medium). Results indicated that the environment significantly influenced the antimicrobial efficacy, with variations observed based on the type of salt used .

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